5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride is a significant compound utilized in various scientific experiments and research studies. It has the molecular formula C12H14Cl2O3S and a molecular weight of 309.2 g/mol. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with cyclohexanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions usually include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Conditions: Room temperature to slightly elevated temperatures
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzenesulfonyl chloride: A precursor in the synthesis of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride.
2-(Cyclohexyloxy)benzenesulfonyl chloride: A similar compound lacking the chlorine substituent on the benzene ring.
5-Chloro-2-(methoxy)benzenesulfonyl chloride: A compound with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
This compound is unique due to the presence of both the chlorine and cyclohexyloxy substituents, which confer specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
5-chloro-2-cyclohexyloxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSZMNOFSLGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.